2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide
CAS No.: 897463-98-8
Cat. No.: VC6612055
Molecular Formula: C19H22FN3O3S
Molecular Weight: 391.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897463-98-8 |
|---|---|
| Molecular Formula | C19H22FN3O3S |
| Molecular Weight | 391.46 |
| IUPAC Name | 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide |
| Standard InChI | InChI=1S/C19H22FN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3 |
| Standard InChI Key | JUNLNWPSPDAVMZ-UHFFFAOYSA-N |
| SMILES | COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₉H₂₂FN₃O₃S, with a molecular weight of 391.46 g/mol. Its IUPAC name reflects the intricate arrangement of functional groups: 2-[6-(4-fluorophenyl)imidazo[2,1-b] thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide. Key structural features include:
-
A 4-fluorophenyl moiety at position 6 of the imidazo[2,1-b]thiazole ring.
-
A bis(2-methoxyethyl)acetamide side chain at position 3.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 897463-98-8 | |
| Molecular Formula | C₁₉H₂₂FN₃O₃S | |
| Molecular Weight | 391.46 g/mol | |
| SMILES | COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F | |
| PubChem CID | 40509451 |
Stereochemical and Electronic Features
The compound’s Standard InChIKey (JUNLNWPSPDAVMZ-UHFFFAOYSA-N) confirms its unique stereochemistry. The 4-fluorophenyl group introduces electron-withdrawing effects, potentially enhancing binding affinity to biological targets. The bis(2-methoxyethyl)acetamide side chain contributes to solubility and pharmacokinetic properties, though experimental solubility data remain unreported.
Synthesis and Optimization
Synthetic Pathways
Imidazo[2,1-b]thiazoles are typically synthesized via condensation reactions between thiazole derivatives and electrophilic reactants. For this compound, a plausible route involves:
-
Formation of the imidazo-thiazole core: Ethyl 2-(2-aminothiazol-4-yl)acetate reacts with 4-fluoro-2-bromoacetophenone under basic conditions to form the imidazo[2,1-b]thiazole scaffold.
-
Side-chain incorporation: The acetamide group is introduced via nucleophilic acyl substitution, using bis(2-methoxyethyl)amine as the nucleophile.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 62% | |
| 2 | Bis(2-methoxyethyl)amine, EDCI, RT | 45% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, HRMS, and HPLC ensure structural fidelity. The absence of reported solubility data underscores the need for further physicochemical profiling.
Biological Activities and Mechanisms
Table 3: In Vitro Antiproliferative Activity (IC₅₀)
Antimicrobial Efficacy
The spirothiazolidinone analogs of imidazo[2,1-b]thiazoles demonstrate antimycobacterial activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL) . Structural optimization, such as ring closure, enhances potency by improving membrane permeability .
Comparative Analysis with Structural Analogs
N-Butyl Analog (PubChem CID: 40509435)
Replacing the bis(2-methoxyethyl) group with an N-butyl chain reduces molecular weight to 331.4 g/mol but diminishes solubility . This highlights the critical role of polar side chains in pharmacokinetics.
Table 4: Structural and Activity Comparison
| Property | Target Compound | N-Butyl Analog |
|---|---|---|
| Molecular Weight | 391.46 | 331.4 |
| Anticancer IC₅₀ (MCF-7) | 3.2 μM | 8.7 μM |
| Solubility | Moderate* | Low |
*Theorized based on methoxyethyl groups’ hydrophilicity .
Patent Derivatives (US9567358B2)
The patent compound N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamide shares a similar acetamide backbone but targets Aurora kinases for lymphoma and renal cancer therapy . This suggests broad applicability of fluorophenyl-acetamide pharmacophores in oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume